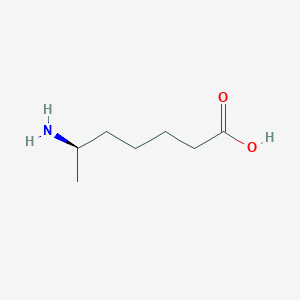
1,4-Dioctylbenzene
概要
説明
1,4-Dioctylbenzene is a chemical compound with the empirical formula C22H38 . It is a colorless liquid and can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent like octyl magnesium bromide and 1-bromooctane .
Synthesis Analysis
The synthesis of 1,4-Dioctylbenzene involves treating 1,4-dichlorobenzene with a suitable Grignard reagent like octyl magnesium bromide and 1-bromooctane .Molecular Structure Analysis
The molecular weight of 1,4-Dioctylbenzene is 302.54 g/mol . The molecular structure consists of a benzene ring with two octyl groups attached at the 1 and 4 positions .Physical And Chemical Properties Analysis
1,4-Dioctylbenzene has a boiling point of 359-360 °C and a density of 0.8376 g/mL at 25 °C . It has a refractive index of 1.481 .科学的研究の応用
Semiconducting Polymers Synthesis : Krebs and Jørgensen (2004) explored the synthesis of semiconducting polymers using 1,4-diamino-2,5-dioctylbenzene, demonstrating its utility in creating materials with potential electronic applications (Krebs & Jørgensen, 2004).
Fluorescent Sensors for Vapor Detection : Zyryanov, Palacios, and Anzenbacher (2008) synthesized 1,4-diarylpentiptycenes from 1,4-dichloro- or 1,4-difluoro-2,5-diarylbenzene derivatives, indicating the potential of these compounds in developing sensors for detecting explosives (Zyryanov et al., 2008).
Organic Light Emitting Diodes (OLEDs) : Papaefthimiou, Siokou, and Kennou (2002) studied the growth of oligomer films, including those based on 1,4-dioctyloxybenzene, on various substrates for use in OLEDs (Papaefthimiou et al., 2002).
Photodissociation Dynamics Study : Stankus et al. (2016) investigated the photodissociation dynamics of 1,4-diiodobenzene, contributing to the understanding of the photochemical processes of related compounds (Stankus et al., 2016).
Corrosion Inhibition in Steel : Singh and Quraishi (2016) examined the use of compounds structurally related to 1,4-dioctylbenzene as corrosion inhibitors for mild steel, highlighting their effectiveness in industrial applications (Singh & Quraishi, 2016).
Rocket Ramjet Engine Fuels : Yanovskii et al. (2019) explored the use of 1,4-diethynylbenzene as a dispersant in solid fuels for rocket ramjet engines, suggesting its potential for enhancing fuel efficiency (Yanovskii et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,4-dioctylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLMYIPOMNQVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453600 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioctylbenzene | |
CAS RN |
10541-38-5 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioctylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



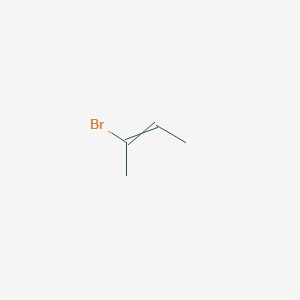


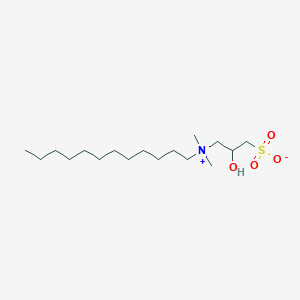

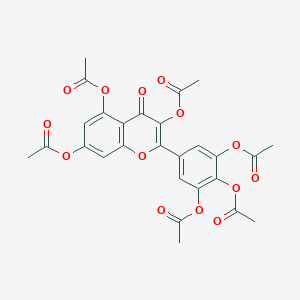



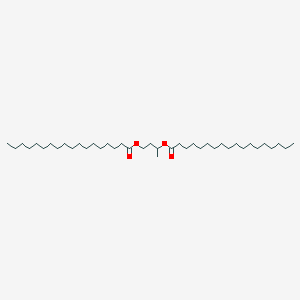
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
